3,3-Dimethylcyclobutane-1-sulfonyl chloride

Description

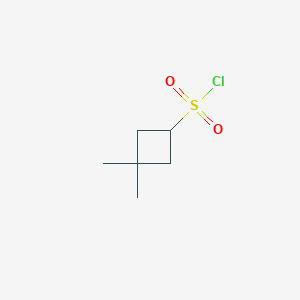

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-6(2)3-5(4-6)10(7,8)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOBYXOZSIQDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,3-Dimethylcyclobutane-1-sulfonyl chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Reagent

This technical guide delves into the core characteristics of 3,3-dimethylcyclobutane-1-sulfonyl chloride, a potentially valuable but currently uncatalogued chemical entity. As of the latest revisions of major chemical databases, this compound does not possess a registered CAS number, indicating its novelty and lack of extensive commercial availability. This guide, therefore, serves as a forward-looking resource, providing a scientifically grounded framework for its synthesis, putative properties, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The information presented herein is synthesized from established principles of organic chemistry and data from structurally related compounds.

Core Identifiers and Physicochemical Profile

The absence of a registered CAS number for this compound necessitates a reliance on its systematic nomenclature and predicted properties. It is crucial to distinguish this compound from its carbonyl analogue, 3,3-dimethylcyclobutane-1-carbonyl chloride, which is a known compound with CAS number 34970-21-3.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₆H₁₁ClO₂S | Calculated |

| Molecular Weight | 182.67 g/mol | Calculated |

| Canonical SMILES | CC1(CC(C1)S(=O)(=O)Cl)C | Predicted |

| InChI Key | QEOBYXOZSIQDRK-UHFFFAOYSA-N | Predicted[1] |

A note on the absence of a CAS Number: A CAS (Chemical Abstracts Service) Registry Number is a unique identifier assigned to a specific chemical substance. The lack of a CAS number for this compound suggests it has not been previously reported in the scientific literature or registered in the CAS database. Researchers who successfully synthesize and characterize this compound would be in a position to request a new CAS number assignment.

Proposed Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly described in the current body of scientific literature. However, a robust synthetic route can be proposed based on established methods for the preparation of other alkyl sulfonyl chlorides. A highly plausible approach involves the synthesis of the corresponding sulfonic acid followed by chlorination.

Synthetic Pathway Overview

A logical and experimentally feasible synthetic pathway is outlined below. This multi-step process begins with the commercially available 3,3-dimethylcyclobutanecarboxylic acid and proceeds through the corresponding sulfonic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of 3,3-Dimethylcyclobutanecarboxylic Acid

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 equivalent) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash thoroughly with the solvent.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,3-dimethylcyclobutane-1-methanol.

Step 2: Bromination of 3,3-Dimethylcyclobutane-1-methanol

-

To a solution of 3,3-dimethylcyclobutane-1-methanol (1.0 equivalent) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto ice and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(bromomethyl)-3,3-dimethylcyclobutane.

Step 3: Sulfonation of 1-(Bromomethyl)-3,3-dimethylcyclobutane

-

Prepare a solution of sodium sulfite (Na₂SO₃) (1.2 equivalents) in water.

-

Add 1-(bromomethyl)-3,3-dimethylcyclobutane (1.0 equivalent) to the aqueous sodium sulfite solution.

-

Heat the mixture to reflux and stir vigorously for 24-48 hours.

-

Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

-

The aqueous layer containing the sodium 3,3-dimethylcyclobutane-1-methanesulfonate can be used directly in the next step or the product can be isolated by evaporation of the water.

Step 4: Chlorination of Sodium 3,3-dimethylcyclobutane-1-methanesulfonate

-

To the crude sodium 3,3-dimethylcyclobutane-1-methanesulfonate (1.0 equivalent), add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) or phosphorus pentachloride (PCl₅) (1.1 equivalents) carefully at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, or until gas evolution ceases.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Wash the combined organic extracts with cold water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by vacuum distillation.

Potential Applications in Drug Discovery and Organic Synthesis

The 3,3-dimethylcyclobutane moiety is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity. Sulfonyl chlorides are key intermediates in the synthesis of sulfonamides, a class of compounds with a broad range of biological activities.

Caption: Reaction of this compound to form sulfonamides.

The introduction of the 3,3-dimethylcyclobutane group via the sulfonyl chloride can be a strategic step in the design of novel therapeutic agents. The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at that position.

Safety and Handling

As this compound is not a commercially available compound, a specific Safety Data Sheet (SDS) is not available. However, based on the known hazards of other sulfonyl chlorides, the following precautions should be taken:

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[2][3]

-

Reactivity with Water: They react violently with water, releasing corrosive and toxic gases such as hydrogen chloride.[3] All handling should be performed in a dry environment, and reactions should be conducted under an inert atmosphere.

-

Toxicity: Sulfonyl chlorides are generally considered toxic if inhaled or ingested.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound.[2][3] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents an intriguing yet unexplored building block for organic synthesis and drug discovery. While its absence from commercial catalogs and chemical databases presents a challenge, the synthetic routes outlined in this guide provide a clear and plausible pathway for its preparation. The successful synthesis and characterization of this compound will not only expand the toolbox of medicinal chemists but also pave the way for the discovery of novel therapeutic agents incorporating the unique 3,3-dimethylcyclobutane scaffold. It is imperative that any researcher undertaking the synthesis of this novel compound does so with a thorough understanding of the potential hazards and with the implementation of appropriate safety protocols.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3-Dimethylcyclobutane-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3-Dimethylcyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. nedstar.com [nedstar.com]

- 2. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 3. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 5. CAS Number Application - Proregulations [proregulations.com]

solubility profile of 3,3-Dimethylcyclobutane-1-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,3-Dimethylcyclobutane-1-sulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Given the absence of published empirical data for this specific compound, this document synthesizes foundational principles of physical organic chemistry and expert knowledge of sulfonyl chloride reactivity to predict its behavior in various organic solvents.[1] The core of this guide is a detailed, field-proven experimental protocol for the quantitative determination of its solubility in anhydrous aprotic solvents, designed to distinguish true dissolution from solvent-induced degradation. This guide is intended for researchers, process chemists, and drug development professionals who require a robust understanding and practical methodology for handling this and similar reactive chemical intermediates.

Introduction and Molecular Overview

This compound is an organosulfur compound featuring a sulfonyl chloride functional group attached to a strained, sterically hindered dimethylcyclobutane ring. Its molecular structure (C₆H₁₁ClO₂S) dictates its chemical behavior.[1] The sulfonyl chloride group is a potent electrophile, making the molecule highly susceptible to nucleophilic attack. This inherent reactivity is the single most critical factor governing its solubility profile; the compound does not simply dissolve in all liquids but actively reacts with many.[2]

The primary challenge for any scientist is to identify solvents that can form a stable, homogeneous solution without causing solvolysis or degradation. This guide will first establish a theoretical framework for predicting solubility and then provide a rigorous experimental workflow for its empirical validation.

Foundational Principles: Solubility vs. Reactivity

The behavior of this compound in a solvent is a dichotomy between physical dissolution and chemical reaction.

-

Physical Dissolution: A reversible process where the solute disperses within the solvent to form a homogeneous solution. For this to occur, the intermolecular forces between the solvent and solute must overcome the solute-solute and solvent-solvent forces. Based on its structure—a polar sulfonyl chloride head and a nonpolar hydrocarbon body—solubility is predicted to be highest in aprotic solvents of intermediate to high polarity.

-

Chemical Reaction (Solvolysis): An irreversible process where the solvent molecule acts as a nucleophile, attacking the electrophilic sulfur atom and cleaving the S-Cl bond.[3] This results in the formation of a new compound (e.g., a sulfonic acid or sulfonate ester) and is not true solubility. Protic solvents are prime candidates for this reaction pathway.[4][5]

The logical relationship governing solvent selection is therefore based on the absence of reactive functional groups in the solvent.

Caption: Solvent choice dictates the outcome for reactive sulfonyl chlorides.

Predicted Qualitative Solubility Profile

Based on established chemical principles, the solubility of this compound can be predicted across common classes of organic solvents. The primary differentiating factor is the solvent's ability to donate a proton (protic vs. aprotic).[6]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Behavior | Rationale & Causality |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Reactive | These solvents contain active hydrogen atoms (O-H) and act as nucleophiles, attacking the sulfonyl chloride to cause rapid, often violent, decomposition to the corresponding sulfonic acid or ester.[7][8] This is not dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Likely Soluble | These solvents possess polarity to solvate the SO₂Cl group but lack acidic protons, preventing reaction.[6] They represent the best candidates for forming stable solutions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are relatively inert and have moderate polarity, making them suitable for dissolving sulfonyl chlorides without reaction. They are common choices for reactions involving these reagents.[9] |

| Aromatic | Toluene, Xylene | Likely Soluble | The nonpolar nature of these solvents can solvate the dimethylcyclobutane moiety. Solubility may be moderate depending on the balance with the polar sulfonyl group. Anhydrous conditions are critical. |

| Nonpolar | Hexanes, Heptane | Sparingly Soluble to Insoluble | The significant polarity mismatch between the highly polar sulfonyl chloride group and the nonpolar alkane solvent will likely result in poor solvation and low solubility. |

Experimental Protocol: Quantitative Solubility Assessment

Determining the precise solubility of a reactive compound requires a protocol that actively distinguishes dissolution from reaction. This methodology is designed to be a self-validating system by incorporating a stability check.[10]

Objective: To determine the quantitative solubility ( g/100 mL or mol/L) of this compound in a selected anhydrous aprotic solvent at a controlled temperature.

Core Principle: The protocol relies on the incremental addition of the solute to a known volume of solvent until saturation is observed. The stability of the resulting saturated solution is then verified spectroscopically before quantification.

Materials & Apparatus:

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest (e.g., Toluene, Dichloromethane, THF)

-

Oven or flame-dried glassware (Schlenk flask, syringes, needles)

-

Inert atmosphere system (Schlenk line with Nitrogen or Argon)

-

Magnetic stirrer and stir bars

-

Analytical balance (± 0.1 mg)

-

Gas-tight syringes

-

0.22 µm syringe filter (PTFE, solvent-compatible)

-

NMR spectrometer or other suitable spectroscopic instrument

Experimental Workflow Diagram:

Caption: Workflow for the rigorous determination of sulfonyl chloride solubility.

Step-by-Step Methodology:

-

Preparation: Assemble an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon.

-

Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the chosen anhydrous aprotic solvent to the flask via a dry syringe. Allow it to equilibrate to the desired temperature (e.g., 20 °C).

-

Incremental Solute Addition: Using a gas-tight syringe or a weighing boat in a glovebox, add a small, accurately weighed amount of this compound to the stirring solvent.

-

Observation: Allow the mixture to stir for several minutes. Observe for complete dissolution (a clear, homogeneous solution).

-

Achieving Saturation: Continue adding small, known increments of the solute, allowing time for dissolution after each addition. The saturation point is reached when a portion of the added solute fails to dissolve after prolonged stirring (e.g., >30 minutes), resulting in a persistent second phase (either solid precipitate or an immiscible liquid).

-

Stability Verification (Self-Validation):

-

Once saturation is reached, immediately withdraw a small aliquot (approx. 0.5 mL) of the clear supernatant using a syringe fitted with a PTFE filter. This is the T=0 sample.

-

Analyze the T=0 sample by ¹H NMR to obtain a reference spectrum of the dissolved solute.

-

Seal the Schlenk flask and let the saturated solution stir for a defined period (e.g., 2-4 hours) at the same temperature.

-

Withdraw a second filtered aliquot (T=final sample) and acquire another ¹H NMR spectrum.

-

Crucial Comparison: Overlay the T=0 and T=final spectra. The absence of new peaks or significant changes in existing peak ratios confirms that the solute is stable in the solvent and the measurement reflects true solubility.[10] The appearance of new signals indicates a reaction is occurring.

-

-

Quantification:

-

If stability is confirmed, carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) with a filtered syringe and transfer it to a pre-weighed vial.

-

Determine the mass of the solution.

-

Remove the solvent under reduced pressure (or by careful evaporation in a fume hood) to leave behind the non-volatile solute.

-

Weigh the vial containing the solute residue. The difference in mass gives the amount of dissolved this compound.

-

-

Calculation: Express the solubility in the desired units, such as grams per 100 mL of solvent or moles per liter (Molarity), at the recorded temperature.

Safety Precautions:

-

Sulfonyl chlorides are corrosive, lachrymatory, and react violently with water.[11][12] All manipulations must be performed in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

The reaction with protic solvents or atmospheric moisture releases corrosive HCl gas. The use of an inert atmosphere is critical for both safety and experimental integrity.[10]

-

Dispose of all waste, including quenched sulfonyl chloride solutions, according to institutional hazardous waste protocols.

Data Presentation and Application

The results of the experimental protocol should be tabulated for clear comparison and use in downstream applications, such as reaction solvent selection and process scale-up.

Table 2: Example Data Table for Quantitative Solubility

| Anhydrous Solvent | Temperature (°C) | Solubility (g / 100 mL) | Solubility (mol / L) | Stability Confirmed (Y/N) |

| Dichloromethane | 20 | [Experimental Value] | [Calculated Value] | Y |

| Toluene | 20 | [Experimental Value] | [Calculated Value] | Y |

| Tetrahydrofuran | 20 | [Experimental Value] | [Calculated Value] | Y |

| Acetonitrile | 20 | [Experimental Value] | [Calculated Value] | Y |

A high solubility in a solvent like Dichloromethane or THF suggests these are excellent candidates for conducting reactions where this compound is used as a reagent, ensuring it remains in the solution phase. Conversely, low solubility in a solvent like heptane might be exploited for purification via precipitation or crystallization.

References

- Vertex AI Search. SAFETY DATA SHEET (Sulfuryl chloride).

- PubChemLite. This compound (C6H11ClO2S).

- BenchChem. A Technical Guide to the Solubility of o-Toluoyl Chloride in Organic Solvents.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- CDH Fine Chemical. material safety data sheet sds/msds.

- Tokyo Chemical Industry. SAFETY DATA SHEET (Dimethylsulfamoyl Chloride).

- Merck Millipore. Safety Data Sheet (Toluene-α-sulphonyl chloride).

- Sigma-Aldrich. SAFETY DATA SHEET (Isobutanesulfonyl chloride).

- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- PubMed. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.

- ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Chemguide. an introduction to acyl chlorides (acid chlorides).

- MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?.

- HBM4EU. 1 Prioritised substance group: Aprotic solvents.

- Wikipedia. Methanesulfonyl chloride.

Sources

- 1. PubChemLite - this compound (C6H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hbm4eu.eu [hbm4eu.eu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

3,3-Dimethylcyclobutane-1-sulfonyl chloride as a bioisostere for aliphatic sulfonyl chlorides

Executive Summary

In the optimization of lead compounds, aliphatic sulfonyl chlorides serve as critical electrophiles for generating sulfonamide pharmacophores. However, traditional aliphatic chains (isopropyl, isobutyl) often suffer from rapid oxidative metabolism and high entropic penalties upon binding. 3,3-Dimethylcyclobutane-1-sulfonyl chloride represents a high-value bioisostere that addresses these liabilities.

By incorporating the gem-dimethyl motif within a strained, puckered cyclobutane ring, this scaffold offers a dual advantage: it sterically blocks metabolic hotspots (CYP450 oxidation) while freezing the bio-active conformation, thereby reducing the entropic cost of binding. This guide details the rationale, synthesis, and application of this reagent in modern drug discovery.[1][2]

Part 1: The Bioisosteric Rationale[3]

Structural Geometry & The "Pucker" Effect

Unlike the planar cyclopropane or the chair-like cyclohexane, the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The 3,3-dimethyl substitution reinforces this conformation, locking the C1-sulfonyl vector into a specific trajectory that mimics the steric bulk of an isopropyl group but with restricted rotation.

-

Isopropyl Group: High rotational freedom; high entropic penalty upon binding.

-

3,3-Dimethylcyclobutyl: Restricted freedom; pre-organized conformation; reduced entropic penalty.

Metabolic Blocking (The Gem-Dimethyl Effect)

Aliphatic chains are prone to CYP450-mediated hydroxylation at the

Physicochemical Profile

| Property | Isopropyl Sulfonamide | 3,3-Dimethylcyclobutyl Sulfonamide | Impact |

| LogP | ~1.8 | ~2.1 | Slight increase in lipophilicity due to bulk. |

| Metabolic Stability | Low (prone to oxidation) | High (Steric/Electronic blocking) | Primary Advantage |

| Rotational Bonds | 1 (C-S rotation) | 0 (Ring constrained) | Improved binding entropy. |

| Shape | Flexible | Rigid/Puckered | Specific pocket fit. |

Part 2: Synthesis & Preparation[4][5][6][7][8][9]

While this compound is commercially available, in-house preparation is often required for isotopically labeled analogs or scale-up. The most robust laboratory-scale route utilizes the Oxidative Chlorination of Thioacetates , avoiding the handling of gaseous

Synthetic Workflow (DOT Diagram)

Figure 1: Step-wise synthesis from the commercially available ketone to the sulfonyl chloride reagent.

Detailed Protocol: Oxidative Chlorination (NCS Method)

This method is preferred for its mild conditions and avoidance of

Reagents:

-

S-(3,3-dimethylcyclobutyl) ethanethioate (Thioacetate precursor)

-

N-Chlorosuccinimide (NCS)

-

2M HCl (aq)

-

Acetonitrile (MeCN)

Procedure:

-

Preparation: Dissolve the thioacetate (1.0 equiv) in MeCN (5 mL/mmol) and cool to 0°C.

-

Acidification: Add 2M HCl (2.0 equiv) to the solution.

-

Oxidation: Portion-wise, add NCS (4.0 equiv) over 20 minutes. Caution: Exothermic reaction. Maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC (conversion of thioacetate) or LCMS (observe methyl ester formation by quenching an aliquot with MeOH).

-

Workup: Dilute with diethyl ether (Et2O). Wash the organic phase with water (x2) and brine.

-

Drying: Dry over anhydrous

and concentrate in vacuo at low temperature (<30°C). -

Storage: The resulting oil is moisture-sensitive.[3] Store under Argon at -20°C or use immediately.

Part 3: Application - Sulfonamide Coupling

The primary utility of this reagent is coupling with complex amines (heterocycles, anilines) to form the sulfonamide linkage.

Coupling Logic (DOT Diagram)

Figure 2: General coupling strategy for sulfonamide formation.

Standard Coupling Protocol

Context: This protocol is optimized for secondary amines or non-nucleophilic anilines common in kinase inhibitors.

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF.

-

Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Note: For highly unreactive amines, use NaH in THF.

-

Reagent Addition: Cool to 0°C. Add this compound (1.2 equiv) dropwise.

-

Incubation: Stir at RT for 4–16 hours.

-

Quench: Add saturated

solution. -

Purification: Extract with EtOAc. The gem-dimethyl group makes the product lipophilic; standard normal-phase chromatography (Hex/EtOAc) is usually effective.

Part 4: Case Study & Strategic Application

Scenario: A lead compound containing an isopropyl-sulfonamide moiety shows excellent potency (

Solution: Replacement with This compound .[4]

Outcome:

-

Potency: Maintained or improved (

). The puckered ring fills the hydrophobic pocket previously occupied by the rotating isopropyl methyls. -

Stability: Drastically improved (

). The quaternary carbon at position 3 prevents oxidation, and the ring structure protects the -

Selectivity: The rigid shape often discriminates against off-target binding pockets that require conformational adaptation.

Critical Considerations

-

Steric Bulk: The 3,3-dimethyl group adds significant width to the molecule. Ensure the binding pocket can accommodate this "tail" region.

-

Solubility: This bioisostere is more lipophilic than a simple cyclopropyl group. If solubility is a concern, consider using the 3,3-difluorocyclobutane analog (a polar hydrophobic isostere) instead.

References

-

Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13(12), 3438-3457. Link

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual grounding on 3,3-disubstituted 4-membered rings). Link

-

Ahmad, S., et al. (2013). "Discovery of BMS-814580: A Potent and Selective Melanin Concentrating Hormone 1 (MCHR1) Antagonist." Bioorganic & Medicinal Chemistry Letters, 23(11), 3329-3333. (Demonstrates gem-dimethyl cyclobutane stability). Link

-

Enamine Ltd. "Sulfonyl Chlorides Building Blocks." (Commercial availability and physical data). Link

Sources

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C6H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Methodological & Application

Navigating the Steric Maze: Strategic Solvent Selection for Reactions of 3,3-Dimethylcyclobutane-1-sulfonyl Chloride

Introduction: The Unique Challenge of a Bulky Cycloalkane Sulfonyl Chloride

In the landscape of modern medicinal chemistry and drug development, the precise installation of sulfonyl moieties is a cornerstone for modulating the pharmacological properties of lead compounds. The sulfonyl group, often introduced via a sulfonyl chloride, can significantly impact a molecule's solubility, metabolic stability, and target-binding affinity. 3,3-Dimethylcyclobutane-1-sulfonyl chloride presents a unique synthetic challenge due to the substantial steric hindrance imposed by the gem-dimethyl substituted cyclobutane ring adjacent to the electrophilic sulfur center. This steric bulk can dramatically influence reaction kinetics and, in some cases, alter reaction pathways. Consequently, the judicious selection of a solvent system is not merely a matter of solubility but a critical parameter for achieving desired reactivity and minimizing side-product formation.

This in-depth technical guide provides a comprehensive overview of solvent selection strategies for reactions involving this compound. We will delve into the mechanistic underpinnings of solvent effects on sulfonylation reactions and provide actionable protocols for the synthesis of sulfonamides and sulfonate esters, empowering researchers to navigate the steric challenges posed by this valuable building block.

I. Theoretical Framework: Understanding Solvent-Reactant Interactions

The reaction of this compound with a nucleophile (e.g., an amine or an alcohol) generally proceeds through a bimolecular nucleophilic substitution (S_N2-like) mechanism at the sulfur atom.[1][2] The solvent plays a multifaceted role in this process, influencing the stability of the reactants, transition state, and products.

A. The Role of Solvent Polarity and Dielectric Constant

The polarity of the solvent can significantly impact the rate of reaction. A more polar solvent can stabilize the charge separation that develops in the transition state of an S_N2 reaction, thereby lowering the activation energy and accelerating the reaction. However, for reactions involving charged nucleophiles, a highly polar protic solvent might solvate the nucleophile too effectively, reducing its nucleophilicity and slowing the reaction.

B. Protic vs. Aprotic Solvents

-

Protic Solvents (e.g., water, ethanol, methanol) possess a hydrogen atom bound to an electronegative atom and can form hydrogen bonds. While they can facilitate the departure of the leaving group, they can also solvate and deactivate the nucleophile, particularly anionic or strongly basic nucleophiles.

-

Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide) lack an acidic proton. Polar aprotic solvents are often the preferred choice for S_N2 reactions as they can solvate the cation of a salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.

C. The Influence of Solvent Nucleophilicity

In some cases, the solvent itself can act as a nucleophile, leading to solvolysis as a competing side reaction. This is particularly relevant in protic solvents. The extent of solvolysis is dependent on the nucleophilicity of the solvent and the reactivity of the sulfonyl chloride.

The interplay of these factors is critical when dealing with a sterically hindered electrophile like this compound. The bulky substituent can impede the approach of the nucleophile, making the reaction more sensitive to solvent effects that can either enhance or further diminish the nucleophile's reactivity.

II. Practical Guidance for Solvent Selection

The optimal solvent for a reaction with this compound will depend on the nature of the nucleophile and the desired reaction outcome. Below, we provide a structured guide for common transformations.

A. Sulfonamide Synthesis

The formation of a sulfonamide involves the reaction of the sulfonyl chloride with a primary or secondary amine. A base is typically required to neutralize the HCl generated.[3]

Recommended Solvents:

-

Dichloromethane (DCM): A versatile, non-polar aprotic solvent that is often a good starting point. It offers good solubility for a wide range of organic compounds and is relatively unreactive.

-

Tetrahydrofuran (THF): A polar aprotic solvent that can be beneficial for less soluble reactants. It is important to use anhydrous THF as any water present will lead to hydrolysis of the sulfonyl chloride.

-

Acetonitrile (MeCN): A polar aprotic solvent that can accelerate S_N2 reactions. Its polarity can help to stabilize the transition state.

-

Pyridine: Can act as both a solvent and a base. Its nucleophilic character can also catalyze the reaction. However, its high boiling point can make removal difficult, and it is not always suitable for base-sensitive substrates.

Key Considerations for Steric Hindrance:

Due to the steric bulk of the 3,3-dimethylcyclobutane group, reactions with hindered amines may be sluggish. In such cases:

-

Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Solvents with higher boiling points like THF or acetonitrile may be advantageous.

-

Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with hindered nucleophiles.[4]

-

Base Selection: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to scavenge HCl without competing with the primary nucleophile.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,3-dimethylcyclobutane-1-sulfonamide

This protocol details the synthesis of a sulfonamide from a primary amine using standard conditions.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP) (optional, for hindered amines)

-

1 M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). For sterically hindered amines, the addition of DMAP (0.1 equivalents) and/or heating the reaction may be necessary.

-

Workup: Quench the reaction by adding 1 M HCl solution. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

B. Sulfonate Ester Synthesis

The formation of a sulfonate ester from an alcohol and this compound is a valuable transformation for converting the hydroxyl group into a good leaving group.[1]

Recommended Solvents:

-

Dichloromethane (DCM): As with sulfonamide synthesis, DCM is a good initial choice.

-

Pyridine: Often used as both a solvent and a base for the sulfonylation of alcohols.[5]

-

Toluene: A non-polar solvent that can be useful, particularly for reactions run at higher temperatures.

Key Considerations for Steric Hindrance:

The reaction with hindered secondary or tertiary alcohols can be challenging.

-

Catalysis: DMAP is a highly effective catalyst for the sulfonylation of sterically hindered alcohols.

-

Base Selection: Pyridine is a common choice. For base-sensitive substrates, a non-nucleophilic base like triethylamine can be used in conjunction with a catalytic amount of DMAP.

Protocol 2: Synthesis of Benzyl 3,3-dimethylcyclobutane-1-sulfonate

This protocol describes the synthesis of a sulfonate ester from a primary alcohol.

Materials:

-

This compound

-

Benzyl alcohol

-

Pyridine (anhydrous)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine (1.5 equivalents) to the solution and cool to 0 °C.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography.

III. Data Presentation: Solvent Selection Guide

The following table provides a general guide for initial solvent selection for reactions with this compound. Optimization may be required based on the specific substrate.

| Nucleophile Type | Primary Solvent Choices | Secondary Solvent Choices | Key Considerations |

| Primary Amines | Dichloromethane (DCM) | Tetrahydrofuran (THF), Acetonitrile | Generally proceeds well under standard conditions. |

| Sterically Hindered Amines | Acetonitrile, Toluene | Dichloromethane (DCM) | May require elevated temperatures and/or a DMAP catalyst. |

| Primary Alcohols | Dichloromethane (DCM) | Pyridine, Toluene | Pyridine can serve as both solvent and base. |

| Sterically Hindered Alcohols | Dichloromethane (DCM) with DMAP | Toluene with DMAP | DMAP catalysis is often essential for good yields. |

IV. Visualization of Key Concepts

Workflow for Solvent and Condition Optimization

Caption: A decision-making workflow for optimizing reaction conditions.

Reaction Mechanism and Solvent Influence

Caption: The role of polar aprotic solvents in stabilizing the transition state.

V. Conclusion

The steric hindrance presented by the 3,3-dimethylcyclobutane moiety in this compound necessitates a thoughtful and strategic approach to solvent selection. While general principles of nucleophilic substitution at sulfur apply, the increased steric demand around the electrophilic center makes the reaction more sensitive to the reaction environment. Apolar aprotic solvents such as dichloromethane serve as an excellent starting point, with the option of moving to more polar aprotic solvents like acetonitrile to accelerate sluggish reactions. For particularly challenging substrates, especially sterically hindered nucleophiles, the combination of an appropriate solvent, elevated temperature, and the use of a catalyst like DMAP is crucial for success. By understanding the interplay between the solvent, nucleophile, and the sterically encumbered sulfonyl chloride, researchers can effectively harness the synthetic potential of this valuable building block in their drug discovery and development endeavors.

VI. References

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913–928. Retrieved from [Link]

-

Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

Wang, Z., & Falck, J. R. (2000). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. Organic Letters, 2(22), 3501–3503. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Microwave-Assisted Synthesis of Novel Sulfonamides using 3,3-Dimethylcyclobutane-1-sulfonyl chloride

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The continual need for novel molecular scaffolds to explore new chemical space drives the development of efficient and robust synthetic methodologies. This guide provides an in-depth technical overview and detailed protocols for the synthesis of sulfonamides utilizing 3,3-Dimethylcyclobutane-1-sulfonyl chloride under microwave-assisted conditions. Microwave-Assisted Organic Synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced reaction purity, aligning with the principles of green chemistry.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technology for the rapid synthesis of novel sulfonamide libraries.

The Scientific Foundation: Why Microwave-Assisted Synthesis?

Traditional organic synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls to the solvent and reactants.[1] This process can be slow and inefficient, often leading to thermal gradients and the formation of byproducts. Microwave synthesis, however, utilizes dielectric heating for a fundamentally different energy transfer mechanism.[3]

Core Mechanisms of Microwave Heating:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align themselves with the field.[3][4] This rapid, continuous reorientation generates significant molecular friction, resulting in rapid and uniform heating of the entire reaction mixture volume.[5]

-

Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[1][5]

This direct coupling of microwave energy with the molecules in the reaction leads to remarkable rate accelerations, often reducing reaction times from many hours to mere minutes.[4] By performing these reactions in sealed vessels, temperatures can safely exceed the solvent's normal boiling point, further accelerating the reaction according to the Arrhenius equation.[3][4]

Logical Relationship: From Conventional to Microwave Synthesis

The following diagram illustrates the conceptual advantage of microwave heating in accelerating chemical reactions.

Caption: Advantage of Microwave vs. Conventional Heating.

The Reagent: this compound

The sulfonyl chloride functional group is a highly reactive electrophile, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack.[6] The chloride ion is an excellent leaving group, facilitating substitution reactions.

This compound (PubChem CID: 130967108) is a valuable building block for introducing a sterically defined, non-planar cyclobutane moiety into a target molecule.[7] The gem-dimethyl group provides conformational rigidity. Incorporating such saturated carbocyclic rings is a common strategy in medicinal chemistry to improve metabolic stability, solubility, and lipophilicity while exploring new interactions with biological targets.

Reaction Mechanism: Sulfonamide Formation

The diagram below outlines the fundamental mechanism for the reaction between this compound and a primary amine.

Caption: General mechanism for sulfonamide synthesis.

Safety Protocols for Microwave Chemistry

Microwave reactors are powerful instruments that operate at high temperatures and pressures. Adherence to safety protocols is mandatory.[8]

-

Use Only Dedicated Equipment: Never use a domestic kitchen microwave oven.[9][10] Laboratory microwave reactors are specifically designed with pressure monitoring, temperature sensors (internal fiber-optic probe is preferred), and blast-resistant cavities.[9][11]

-

Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Do not exceed the recommended maximum volume for the vessel (typically less than 2/3 full).

-

Pressure Awareness: Be aware of the potential for pressure generation. Reactions that evolve gas or use low-boiling point solvents can generate significant pressure. Start with small-scale reactions to assess the kinetics before scaling up.[9]

-

Stirring: Use a magnetic stir bar in all reactions to ensure even heat distribution and prevent superheating or localized hotspots.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified laboratory fume hood.

Experimental Protocols & Data

The following protocols provide a general framework for the synthesis of sulfonamides from this compound. Optimization may be required for specific amine substrates.

Protocol 1: General Synthesis of N-Substituted Sulfonamides

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Amine of interest (e.g., benzylamine, morpholine, aniline)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Microwave reactor (e.g., Biotage Initiator+, CEM Discover)

-

Microwave reaction vials (e.g., 2-5 mL) with caps and septa

-

Magnetic stir bar

Step-by-Step Procedure:

-

Reagent Preparation: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv).

-

Solvent and Base Addition: Dissolve the amine in 2 mL of acetonitrile. Add triethylamine (1.5 mmol, 1.5 equiv) to the solution.

-

Sulfonyl Chloride Addition: Add a solution of this compound (1.1 mmol, 1.1 equiv) in 1 mL of acetonitrile to the vial.

-

Vessel Sealing: Immediately cap the vial securely.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

-

Temperature: 120 °C

-

Time: 10 minutes

-

Absorption Level: High (or use fixed power, e.g., 100 W)

-

Pre-stirring: 30 seconds

-

-

Cooling: After irradiation, the vial is cooled to room temperature via a jet of compressed air.

-

Work-up:

-

Quench the reaction mixture by adding 5 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Representative Results

The following table summarizes expected outcomes for the reaction with various amine nucleophiles, demonstrating the versatility of the microwave-assisted protocol.

| Entry | Amine Substrate | Temp (°C) | Time (min) | Power (W) | Solvent | Expected Yield (%) |

| 1 | Benzylamine | 120 | 10 | 100 | MeCN | >90% |

| 2 | Morpholine | 100 | 15 | 80 | MeCN | >95% |

| 3 | Aniline | 140 | 20 | 150 | DMF | ~75-85% |

| 4 | tert-Butylamine | 140 | 25 | 150 | DMF | ~60-70% (steric hindrance) |

Experimental Workflow Visualization

This diagram provides a high-level overview of the entire process from setup to final product.

Caption: Step-by-step workflow for microwave-assisted sulfonamide synthesis.

Troubleshooting & Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inefficient Heating: The solvent may be non-polar or weakly polar, leading to poor microwave absorption. | Switch to a more polar solvent like DMF, NMP, or add a polar co-solvent. |

| Decomposition: The amine or product may be thermally unstable at the set temperature. | Reduce the reaction temperature and incrementally increase the reaction time. | |

| Poor Nucleophile: The amine may be sterically hindered or electronically deactivated (e.g., highly electron-deficient anilines). | Increase the temperature, reaction time, or switch to a more polar solvent like DMF. Consider using a stronger, non-nucleophilic base. | |

| Formation of Side Products | Disulfonamide Formation: If using a primary amine, reaction at the sulfonamide N-H can occur. | Use a slight excess of the amine (1.2-1.5 equiv.) relative to the sulfonyl chloride to act as both nucleophile and base. |

| Hydrolysis of Sulfonyl Chloride: Presence of water in reagents or solvents. | Use anhydrous solvents and ensure reagents are dry. |

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the rapid preparation of sulfonamide libraries.[12] The use of this compound as a novel building block provides access to unique chemical entities with desirable properties for drug discovery programs. The protocols outlined in this guide are robust, reproducible, and can be readily adapted for a wide range of amine substrates. By understanding the principles of microwave heating and adhering to safety guidelines, researchers can significantly accelerate their discovery and development efforts.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

-

An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. (2008). ResearchGate. [Link]

-

Ghassemi, S., & Fuchs, K. (n.d.). Microwave-Assisted Sulfamide Synthesis. Biotage. [Link]

-

Microwave Reactor Safety. (n.d.). University of Pittsburgh. [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science. [Link]

-

Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

-

Sankpal, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. (n.d.). Royal Society of Chemistry. [Link]

-

Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. (2012). National Center for Biotechnology Information. [Link]

-

Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

-

Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. ijrpas.com [ijrpas.com]

- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - this compound (C6H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 8. icheme.org [icheme.org]

- 9. Safety Considerations for Microwave Synthesis [cem.com]

- 10. Microwave Synthesis [organic-chemistry.org]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. data.biotage.co.jp [data.biotage.co.jp]

Technical Guide: One-Pot Sulfonylation Protocols Involving 3,3-Dimethylcyclobutane-1-sulfonyl Chloride

Executive Summary & Reagent Profile[1][2][3][4][5]

In modern medicinal chemistry, the 3,3-dimethylcyclobutane motif serves as a critical bioisostere for phenyl, isopropyl, or tert-butyl groups. It offers a unique combination of defined spatial orientation (due to ring pucker), increased metabolic stability (by blocking C-H oxidation sites), and modulated lipophilicity.

3,3-Dimethylcyclobutane-1-sulfonyl chloride (CAS: 338453-16-0) is the primary electrophile used to introduce this motif into sulfonamides. However, like many aliphatic sulfonyl chlorides, it suffers from hydrolytic instability and variable commercial purity.

This guide details robust one-pot protocols designed to:

-

Maximize yield when using commercial sulfonyl chloride.

-

Synthesize the sulfonyl chloride in situ from stable precursors (halides or thiols) to avoid isolation losses.

Reagent Snapshot

| Property | Data | Implications for Protocol |

| Molecular Formula | MW: 182.67 g/mol | |

| Physical State | Liquid / Low-melting solid | Prone to hydrolysis; handle under inert gas.[1] |

| Structural Feature | gem-Dimethyl group at C3 | Distal steric bulk; affects ring conformation but minimally hinders nucleophilic attack at Sulfur. |

| Stability | Moderate to Low | Rapidly degrades in moist air to the sulfonic acid. |

Strategic Pathways & Decision Logic

The choice of protocol depends on the starting material availability. The following decision tree illustrates the optimal workflows.

Figure 1: Strategic decision tree for selecting the appropriate sulfonylation protocol based on precursor availability.

Protocol A: Direct Telescoped Coupling (Commercial Reagent)

Context: You have purchased this compound. Challenge: The reagent is likely partially hydrolyzed. A standard "dump and stir" often leads to poor yields due to HCl generation and competitive hydrolysis. Solution: A telescoped, low-temperature addition with a specific base order.[2]

Materials

-

Electrophile: this compound (1.0 equiv).

-

Nucleophile: Primary or secondary amine (1.1 equiv).

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) + DMAP (0.1 equiv).

-

Solvent: Anhydrous DCM or THF.

Step-by-Step Methodology

-

System Prep: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Amine Solubilization: Dissolve the amine (1.1 equiv) and Base (Pyridine/DIPEA) in anhydrous DCM (0.2 M concentration relative to amine). Cool to 0 °C .[3]

-

Reagent Activation: In a separate vial, dissolve the sulfonyl chloride in a minimal amount of DCM.

-

Critical Step: If the commercial reagent is dark/viscous, filter it quickly through a small plug of silica gel using DCM to remove sulfonic acid impurities before weighing.

-

-

Controlled Addition: Add the sulfonyl chloride solution dropwise to the cold amine solution over 15 minutes.

-

Why: Exothermic addition favors hydrolysis if local heating occurs. Keeping it cold favors the kinetic sulfonylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Quench & Workup: Dilute with DCM, wash with 1M HCl (to remove excess pyridine/amine), then sat.

, then Brine.[4] Dry over

Protocol B: The "Gold Standard" De Novo Synthesis (From Alkyl Halide)

Context: The sulfonyl chloride is expensive or degraded. You have 3,3-dimethylcyclobutyl bromide (or mesylate). Mechanism: Nucleophilic substitution with thiourea to form an isothiouronium salt, followed by oxidative chlorination. This is the most robust method for aliphatic sulfonyl chlorides [1].

Materials

-

Precursor: 3,3-Dimethylcyclobutyl bromide (1.0 equiv).

-

Reagent A: Thiourea (1.1 equiv).

-

Reagent B: N-Chlorosuccinimide (NCS) (4.0 equiv).

-

Solvent System: Ethanol (Step 1); Acetonitrile/2M HCl (Step 2).

-

Amine Partner: The desired amine for the final coupling.

Step-by-Step Methodology

Phase 1: Formation of S-Alkylisothiouronium Salt

-

Dissolve 3,3-dimethylcyclobutyl bromide (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL).

-

Reflux for 3–6 hours. Monitoring by TLC is difficult; consumption of starting bromide is the key indicator.

-

Concentrate the solvent in vacuo. The residue is the isothiouronium salt .

-

Checkpoint: This salt is stable and can be stored.

-

Phase 2: Oxidative Chlorosulfonation (One-Pot)

-

Suspend the crude salt from Phase 1 in Acetonitrile (25 mL) and 2M HCl (5 mL). Cool to 0 °C .[3]

-

Add NCS (4.0 equiv) portion-wise over 20 minutes.

-

Observation: The temperature must be kept <10 °C. The reaction is exothermic.

-

Chemistry: NCS oxidizes the sulfur, and the chloride from HCl/NCS acts as the nucleophile to form the sulfonyl chloride [2].

-

-

Stir at 0 °C for 1 hour.

-

Workup (Telescoping): Dilute with

or EtOAc. Wash with water (2x) and brine.-

Critical: Do NOT evaporate to dryness if you can avoid it. Aliphatic sulfonyl chlorides are volatile and unstable. Keep it as a concentrated organic solution.

-

Phase 3: Sulfonamide Formation

-

Take the organic layer from Phase 2 (containing the fresh this compound).

-

Add it slowly to a pre-cooled (0 °C) solution of your Amine (1.2 equiv) and Triethylamine (3.0 equiv) in DCM/THF.

-

Stir at RT for 2 hours.

-

Standard aqueous workup.

Protocol C: Oxidative Chlorination from Thiols (Bleach Method)

Context: You have 3,3-dimethylcyclobutanethiol or the thioacetate. Advantage: Uses cheap reagents (Bleach/NaOCl). Risk: Bleach pH must be controlled to prevent over-oxidation or hydrolysis.

Methodology

-

Preparation: Dissolve the thiol (1.0 equiv) in DCM (5 volumes). Add water (5 volumes).

-

Oxidant Addition: Cool the biphasic mixture to -5 °C.

-

Add Chlorine Gas (bubbled) OR NaOCl (Bleach, ~10-13%) dropwise.

-

Stoichiometry: If using bleach, add 3.5–4.0 equiv.

-

Additives: Adding conc. HCl (2 equiv) with the bleach helps generate

in situ, which is the active species.

-

-

Monitoring: The reaction is fast (30 mins).

-

Separation: Separate the organic layer (DCM) containing the sulfonyl chloride.

-

Coupling: Immediately react with the amine/base solution as described in Protocol A.

Data Summary & Troubleshooting

Comparative Efficiency Table

| Parameter | Protocol A (Commercial) | Protocol B (Isothiourea) | Protocol C (Thiol/Bleach) |

| Overall Yield | 60–85% (highly variable) | 75–90% (Consistent) | 70–85% |

| Cost Efficiency | Low (High reagent cost) | High (Cheap precursors) | High |

| Scalability | Good | Excellent | Moderate (Exotherm control) |

| Safety | High | Moderate (NCS handling) | Moderate ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolyzed reagent. | Filter reagent through silica plug; increase reagent equivalents to 1.5. |

| Impurity: Sulfonic Acid | Water ingress.[5] | Use anhydrous solvents; ensure base is dry (distilled amines). |

| Runaway Exotherm (Protocol B) | Fast NCS addition. | Add NCS in 5 portions; maintain T < 10 °C. |

| "Stuck" Reaction (Coupling) | Steric bulk of 3,3-dimethyl. | Use a stronger base (NaH) or catalyst (DMAP). Heat to 40 °C if amine is non-nucleophilic. |

Mechanistic Visualization (Protocol B)

The following diagram details the transformation in the Isothiourea protocol, highlighting the critical oxidation states.

Figure 2: Mechanistic flow of the Isothiouronium salt route (Protocol B).

References

-

Yang, Z., Zhou, B., & Xu, J. (2014).[6] A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts.[6] Synthesis, 46(02), 225-229.[6]

-

Woolven, H., et al. (2011).[6] DABSO-Based One-Pot Sulfonylation Protocols. Organic Letters, 13(18), 4876–4879.

-

BenchChem Technical Library. (2025). Reactivity of the Sulfonyl Chloride Functional Group.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Cyclobutanesulfonyl chloride.[7][8][9]

-

PubChem. (2025).[8] this compound Compound Summary.

Sources

- 1. PubChemLite - this compound (C6H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Cyclobutanesulfonyl chloride | 338453-16-0 [sigmaaldrich.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. 338453-16-0 | Cyclobutanesulfonyl chloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 8. Cyclobutanesulfonyl chloride | C4H7ClO2S | CID 22636930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CYCLOBUTANESULFONYL CHLORIDE | 338453-16-0 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 3,3-Dimethylcyclobutane-1-sulfonyl Chloride

[1]

Executive Summary

3,3-Dimethylcyclobutane-1-sulfonyl chloride (DM-CBSC) is a specialized building block often utilized in the synthesis of bioactive scaffolds (e.g., for ion channel modulators).[1] Like most cycloalkane sulfonyl chlorides, it exhibits significant moisture sensitivity and thermal instability.

The Core Problem: The sulfonyl chloride moiety (

This guide provides field-proven protocols to diagnose, rescue, and purify DM-CBSC, ensuring high yields for downstream sulfonylation.

Module 1: Diagnostic & Identification

Before attempting purification, confirm the nature of your impurity profile.

Visual Inspection

| Observation | Diagnosis | Action Required |

| White/Off-white Crystalline Solid | High Purity (>95%) | Proceed to reaction.[1] |

| Wet/Sticky Paste or Oil | Partial Hydrolysis | Requires Recrystallization or Cold Wash .[1] |

| Fuming upon opening | HCl release (Active Decomposition) | Immediate Chemical Rescue (See Module 2).[1] |

| Dark/Black Residue | Thermal Decomposition ( | Irreversible.[1] Discard. |

Analytical Signatures (NMR)

Module 2: The "Rapid Cold Wash" Protocol (Chemical Rescue)

Applicability: Use this when the compound exists as an oil or a sticky solid containing <20% sulfonic acid impurity.[1] Principle: Sulfonic acids are highly water-soluble, while the lipophilic gem-dimethyl group keeps the sulfonyl chloride in the organic phase.[1]

The Protocol

Critical Warning: Speed is essential. Prolonged contact with water—especially basic water—will hydrolyze the remaining product.

-

Dissolution: Dissolve the crude DM-CBSC in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL solvent per 1 g compound).[1]

-

Chill: Cool the organic solution to 0°C in an ice bath.

-

The Wash (Perform in < 2 minutes):

-

Drying: Immediately separate the organic layer and dry over anhydrous

(Magnesium Sulfate) for 5 minutes. -

Filtration & Concentration: Filter off the desiccant and concentrate on a rotary evaporator at < 30°C .

Expert Insight: Do not use Calcium Chloride (

) for drying, as it can coordinate with sulfonyl species.[1]is preferred for its neutrality and speed.[1]

Module 3: Recrystallization Strategies

Applicability: For solid samples requiring high purity (>98%) for sensitive coupling reactions.[1]

Solvent System Selection

The gem-dimethyl group increases lipophilicity compared to naked cyclobutane, making the compound soluble in common organics but less soluble in alkanes.

-

Primary Solvent: Toluene or Diethyl Ether (Good solubility).[1]

-

Anti-Solvent: n-Heptane or Pentane (Poor solubility).[1]

Step-by-Step Recrystallization

-

Dissolution: Dissolve the solid in the minimum amount of dry Toluene at room temperature (do not boil; keep T < 40°C).

-

Precipitation: Slowly add n-Heptane dropwise until a persistent cloudiness appears.[1]

-

Crystallization: Store the mixture at -20°C overnight.

-

Collection: Filter the crystals rapidly under a blanket of Nitrogen or Argon.

-

Drying: Dry under high vacuum at room temperature.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling DM-CBSC decomposition products.

Figure 1: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.

Frequently Asked Questions (FAQ)

Q1: My yield dropped significantly after the bicarbonate wash. Why?

A: You likely exposed the sulfonyl chloride to the base for too long.[1] Sulfonyl chlorides hydrolyze rapidly in basic aqueous media.[1] The bicarbonate wash is only to neutralize the catalytic HCl. It must be a "touch-and-go" operation—contact time should be less than 60 seconds.[1] If you are unsure, skip the bicarbonate and use only ice-cold brine [1, 2].

Q2: Can I purify this using Flash Chromatography (Silica Gel)?

A: Generally, no . Silica gel contains surface hydroxyl groups and adsorbed water, which will hydrolyze the sulfonyl chloride on the column.

-

Exception: If absolutely necessary, use "Flash Filtration": Use a short plug of silica, pre-flushed with 100% Hexanes/DCM, and elute very rapidly (< 5 mins).

Q3: The compound turns into a black tar when I try to distill it.

A: Sulfonyl chlorides are thermally unstable.[1] Cyclobutane rings add strain energy.[1] Heating this molecule above 80-100°C can trigger

Q4: How should I store the purified material?

A: Store in a tightly sealed vial under an inert atmosphere (Argon/Nitrogen) at -20°C . To prevent condensation hydrolysis, allow the vial to warm to room temperature before opening it [4].

References

-

BenchChem Technical Support. (2025).[1][2] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Cyclobutanesulfonyl chloride.[1] Retrieved from

-

LookChem. (n.d.).[1] General procedures for the purification of Sulfonic acids and Sulfonyl chlorides. Retrieved from

-

Fisher Scientific. (2023).[1] Handling and Storage of Sulfonyl Chlorides.[1][3][4][5][6] Retrieved from

handling moisture sensitivity of 3,3-Dimethylcyclobutane-1-sulfonyl chloride

Technical Support Center: 3,3-Dimethylcyclobutane-1-sulfonyl Chloride (DM-CBSC) Ticket ID: #DM-CBSC-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Nature of the Reagent

Welcome to the technical support hub for This compound . You are likely using this reagent to introduce a cyclobutane motif into a pharmacophore—a strategy often employed to increase metabolic stability (blocking metabolic hot spots) or restrict conformational freedom compared to acyclic analogs.

The Core Challenge: Like all sulfonyl chlorides, DM-CBSC is an electrophile that suffers from a "suicide mission" in the presence of water.

TIER 1: Storage & Handling (Immediate Triage)

Preventative measures to ensure reagent integrity before the experiment begins.

Q: I just received a shipment. The bottle is warm. Is it compromised? A: Possibly. Sulfonyl chlorides are thermally sensitive.

-

Immediate Action: Check the physical state.[1] DM-CBSC is typically a liquid or low-melting solid. If you see significant crusting (sulfonic acid) or over-pressure (HCl gas) upon opening, run a QC check (see Tier 2).

-

Storage Protocol: Store at 2–8°C (refrigerator) or -20°C (freezer) under an inert atmosphere (Argon/Nitrogen).

Q: Can I store a 1M stock solution in DMF or DMSO? A: ABSOLUTELY NOT.

-

The Science: Polar aprotic solvents like DMF and DMSO are hygroscopic. Even "anhydrous" grades absorb atmospheric moisture rapidly. Furthermore, DMF can react with sulfonyl chlorides over time (Vilsmeier-Haack type side reactions) to form dimethylamine impurities.

-

Recommendation: Prepare solutions immediately before use in non-hygroscopic solvents like Dichloromethane (DCM) or Toluene.

Q: How do I transfer it without a glovebox? A: Use the "Positive Pressure" technique:

-

Insert a needle connected to an inert gas line (N2/Ar) into the septum of the reagent bottle.

-

Insert a syringe to withdraw the liquid. The gas pressure pushes the liquid into the syringe, preventing air intake.

-

If the reagent is solid/slushy, warm gently to room temperature before opening to prevent condensation.

TIER 2: Diagnostics & Quality Control

How to determine if your reagent is "dead" before wasting valuable starting material.

Q: Can I use LCMS to check purity? A: Proceed with Caution.

-

The Trap: On a standard reverse-phase LCMS (aqueous mobile phase), DM-CBSC will hydrolyze on the column. You will see the mass of the sulfonic acid (R-SO3H) and assume your bottle is bad, even if it is pure.

-

The Fix: Derivatize a small aliquot with excess morpholine or benzylamine in DCM. Inject the resulting stable sulfonamide.

Q: What is the Gold Standard for purity analysis? A: Quantitative NMR (qNMR). The 3,3-dimethyl group provides a distinct singlet (or closely spaced signals) that is isolated from the sulfonyl region, making it an excellent internal standard handle.

Visual Guide: QC Decision Tree

Caption: Diagnostic workflow avoiding false negatives caused by on-column hydrolysis.

Data: Diagnostic Signals (1H NMR in CDCl3)

| Signal Region (ppm) | Multiplicity | Assignment | Status |

| 1.1 - 1.3 | Singlet(s) | Gem-dimethyl ( | Intact Reagent |

| 3.8 - 4.2 | Multiplet | CH-SO2Cl (Alpha proton) | Intact Reagent |

| ~9.0 - 10.0 | Broad Singlet | Hydrolyzed (Bad) | |

| Shifted Upfield | Multiplet | CH-SO3H (Alpha proton) | Hydrolyzed (Bad) |

TIER 3: Reaction Troubleshooting

Optimization strategies when the chemistry fails.

Q: My yield is 30%. The starting amine is still present, but the sulfonyl chloride is gone. A: You are fighting Competitive Hydrolysis . The water in your solvent is reacting with the sulfonyl chloride faster than your amine is.

Troubleshooting Protocol:

-

Solvent Drying: Do not rely on "Sure-Seal" bottles that have been open for weeks. Dry DCM or THF over activated 3Å or 4Å molecular sieves for 24 hours.

-

Base Selection: Use a non-nucleophilic base (e.g., DIPEA or TEA).

-

Order of Addition (The "Reverse Add"):

-

Standard: Add Sulfonyl Chloride to Amine. (Risk: Localized high concentration of R-SO2Cl might hydrolyze if moisture ingress occurs).

-

Optimized: Dissolve Amine + Base in dry solvent.[2] Cool to 0°C. Add R-SO2Cl slowly.

-

Q: The reaction turns black/tarry. A: This is likely HCl-mediated decomposition .

-

Mechanism: As the reaction proceeds, HCl is generated.[3][4] If your base (TEA/DIPEA) is insufficient or the addition is too fast, the transient acid concentration spikes.

-

Solution: Ensure >2.5 equivalents of base are used. Consider using a biphasic system (DCM / Sat. NaHCO3) if your sulfonyl chloride is relatively stable to water (Schotten-Baumann conditions). Note: For DM-CBSC, anhydrous conditions are generally preferred due to the steric strain.

Visual Guide: The Hydrolysis Trap

Caption: Kinetic competition between product formation and hydrolysis. Drying solvents minimizes [H2O], favoring the green path.

TIER 4: Safety & Disposal

Critical safety information for spills and waste.